2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Overview
Description
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is an organic compound with the molecular formula C7H11N3S. It is a derivative of benzothiazole and is characterized by the presence of two amino groups at positions 2 and 6 on the benzothiazole ring. This compound is of significant interest due to its applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known as 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
This compound acts as an inhibitor of bacterial DNA gyrase B (GyrB) . It binds to histone H3 proteins and has shown high cytotoxicity against various types of cancer cell lines . It also acts as a dual kinase inhibitor against CK2 and GSK3β .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β. By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This results in the suppression of tumor growth.
Pharmacokinetics
It is known that the compound is a white crystalline solid that is almost insoluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of CK2 and GSK3β by this compound prevents the deactivation of PTEN, a tumor suppressor protein . This leads to the suppression of tumor growth. Additionally, it has been shown to inhibit leukemia cells and cancer cells in vitro through an unknown mechanism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its efficacy
Biochemical Analysis
Biochemical Properties
It has been shown to inhibit leukemia cells and cancer cells in vitro . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has been shown to have high cytotoxicity against various types of cancer cell lines . It binds to histone H3 proteins, which may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules such as histone H3 proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole typically involves multiple steps:
Bromination: The process begins with the bromination of 4-acetamido-cyclohexanone in water to produce 2-bromo-4-acetamido-cyclohexanone.
Cyclization: Thiourea is then added to the reaction mixture to facilitate the cyclization, forming 6-acetyl amino-2-amino-4,5,6,7-tetrahydrobenzothiazole.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form tetrahydrobenzothiazole derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.
Scientific Research Applications
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Pramipexole: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
2-Amino-4,5,6,7-tetrahydrobenzothiazole: A related compound with similar structural features but different functional groups.
4,5,6,7-Tetrahydrobenzothiazole: The parent compound without amino substitutions.
Uniqueness: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is unique due to the presence of two amino groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmacologically active compounds and materials with specialized properties.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909060 | |
Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104617-49-4, 106006-83-1 | |
Record name | 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104617-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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